molecular formula C4H8O3S B1583034 4-Methyl-1,3,2-dioxathiane 2-oxide CAS No. 4426-51-1

4-Methyl-1,3,2-dioxathiane 2-oxide

Cat. No. B1583034
CAS RN: 4426-51-1
M. Wt: 136.17 g/mol
InChI Key: WGMZCGUVEQNCCE-UHFFFAOYSA-N
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Description

4-Methyl-1,3,2-dioxathiane 2-oxide is a chemical compound with the molecular formula C4H8O3S and a molecular weight of 136.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 sulfite .


Chemical Reactions Analysis

4-Methyl-1,3,2-dioxathiane 2-oxide is used in the preparation of deep eutectic solvents in SO2 cycloaddition reactions .


Physical And Chemical Properties Analysis

This compound has a melting point of 5°C and a boiling point of 185°C. Its density is 1.2352, and it has a refractive index of 1.4661 .

Scientific Research Applications

Application 1: Synthesis of 1,3,2-dioxathiolane 2,2-dioxide in Microreactors

  • Summary of the Application : 1,3,2-dioxathiolane 2,2-dioxide (DTD) is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries . A large amount of heat is released during the synthesis process of DTD, leading to its hydrolysis .
  • Methods of Application : Continuous flow microreaction technology is a significant development direction for the synthesis of DTD . The effects of temperature, catalyst concentration, residence time, ratio of the two-phase flow rates and other factors on the conversion and selectivity of DTD are investigated .
  • Results or Outcomes : When the temperature is 14.73 ℃, the catalyst concentration is 0.5 g/L, the flow rate ratio between the continuous phase and the dispersed phase is 0.6, the total flow rate is 2 mL/min, and the residence time is 117.75 s, the continuous reaction yield can reach 92.22% .

Application 2: Effect on Properties of Lithium Ion Batteries

  • Summary of the Application : 4-Methyl-1,3,2-dioxathiolane-2-oxide has been studied for its effects on the properties of lithium-ion batteries .

Application 3: Preparation of Imidazolidinium Salts

  • Summary of the Application : 1,3,2-Dioxathiolane 2,2-dioxide, which is structurally similar to 4-Methyl-1,3,2-dioxathiane 2-oxide, may be employed in the preparation of imidazolidinium salts .

Application 4: Preparation of Imidazolidinium Salts

  • Summary of the Application : 1,3,2-Dioxathiolane 2,2-dioxide, which is structurally similar to 4-Methyl-1,3,2-dioxathiane 2-oxide, may be employed in the preparation of imidazolidinium salts .

Application 5: Use in Lithium Battery Research

  • Summary of the Application : 4-Methyl-1,3,2-dioxathiane 2-oxide has been studied for its effects on the properties of lithium-ion batteries .

Safety And Hazards

4-Methyl-1,3,2-dioxathiane 2-oxide is classified as an irritant, causing serious eye irritation. It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-methyl-1,3,2-dioxathiane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-4-2-3-6-8(5)7-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMZCGUVEQNCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOS(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871075
Record name 4-Methyl-1,3,2-dioxathiane 2-oxide
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Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3,2-dioxathiane 2-oxide

CAS RN

4426-51-1
Record name 1,3,2-Dioxathiane, 4-methyl-, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4426-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butanediol cyclic sulfite
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Record name 1,3-Butylene sulphite
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Record name 4-Methyl-1,3,2-dioxathiane 2-oxide
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Record name 4-methyl-1,3,2-dioxathiane 2-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,3,2-dioxathiane 2-oxide
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4-Methyl-1,3,2-dioxathiane 2-oxide
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Reactant of Route 5
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Reactant of Route 6
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